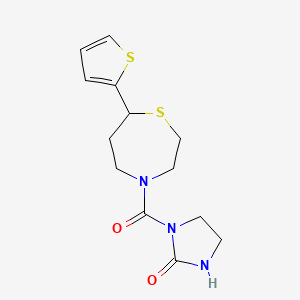

1-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-(7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S2/c17-12-14-4-6-16(12)13(18)15-5-3-11(20-9-7-15)10-2-1-8-19-10/h1-2,8,11H,3-7,9H2,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARYPPYSTRKGJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)N3CCNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound “1-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one” is currently unknown. The compound belongs to a class of aromatic molecules that have shown potent activity against certain parasites

Mode of Action

It is known that aromatic amidines and arylimidamides, which are structurally similar to this compound, have potent activity against certain parasites. They are believed to interact with their targets, leading to changes that inhibit the growth or survival of the parasites.

Biochemical Pathways

The biochemical pathways affected by this compound are not well-defined. Given the structural similarity to aromatic amidines and arylimidamides, it is possible that this compound may affect similar biochemical pathways. These could include pathways involved in the survival and replication of parasites.

Pharmacokinetics

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound have been analyzed in silico. The analysis suggests that the compound has a good probability of human intestinal absorption, which could potentially enhance its bioavailability. .

Result of Action

The result of the compound’s action is a reduction in the number of parasites, as demonstrated in vitro. The compound was found to be as active as benznidazole, a commonly used treatment for Chagas disease, resulting in a 50% reduction in the number of live parasites after 24 hours of incubation.

Biological Activity

1-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one is a novel compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a thiazepane ring, thiophene moiety, and an imidazolidinone structure. The combination of these elements may contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 270.38 g/mol. The compound's structural complexity allows it to engage in various biological interactions.

Biological Activities

Research has indicated that compounds with similar structural characteristics exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing thiophene and thiazepane structures have demonstrated significant antibacterial properties against various Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation, particularly through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, such as carbonic anhydrases (CAs), which play critical roles in physiological processes and are implicated in various diseases.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of related compounds. For instance:

-

Carbonic Anhydrase Inhibition :

- A study highlighted the synthesis of imidazo[2,1-b]thiazole derivatives that were evaluated for their inhibitory effects on carbonic anhydrases. Several compounds exhibited selective inhibition against the hCA II isoform, suggesting a potential pathway for therapeutic applications in conditions like glaucoma and cancer .

- Antibacterial Activity :

-

Structure-Activity Relationship (SAR) :

- The SAR analysis revealed that modifications in the substituents on the thiophene and thiazepane rings significantly influenced the biological activity. Compounds with electron-withdrawing groups tended to exhibit enhanced potency against specific targets .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

*Estimated based on analogous compounds.

Challenges and Opportunities

- The thiazepane-thiophene moiety may require multi-step protocols, including thiophene functionalization and ring-closing reactions.

- Characterization : Structural determination via X-ray crystallography (using programs like SHELXL ) would clarify conformational preferences and intermolecular interactions.

Q & A

Q. What are the common synthetic pathways for synthesizing 1-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one?

The synthesis typically involves multi-step organic reactions. Key steps include:

- Thiazepane ring formation : Cyclization of precursors like 2-amino benzenethiols with hetero chalcones, often catalyzed by bases such as piperidine .

- Coupling reactions : The imidazolidin-2-one fragment is introduced via nucleophilic acyl substitution or condensation reactions, requiring precise control of solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to avoid side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is used to isolate the final compound .

Q. What spectroscopic methods are recommended for structural characterization?

- NMR spectroscopy : H and C NMR confirm the thiophene (δ 6.8–7.5 ppm) and thiazepane (δ 3.0–4.2 ppm) moieties. F NMR may detect fluorinated derivatives .

- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 436.52 for CHFNOS) .

- IR spectroscopy : Key stretches include carbonyl (1650–1750 cm) and sulfonyl (1150–1250 cm) groups .

Q. What functional groups influence the compound’s reactivity?

Critical groups include:

- Thiophene : Participates in electrophilic substitution reactions (e.g., halogenation) .

- Thiazepane sulfone : Enhances solubility and stability via sulfonation .

- Imidazolidin-2-one : Susceptible to hydrolysis under acidic/basic conditions, necessitating pH-controlled environments during synthesis .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses?

Strategies include:

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in coupling steps, while non-polar solvents (toluene) favor cyclization .

- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts (e.g., piperidine) enhance reaction efficiency .

- In-line monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction times dynamically .

Q. How to resolve contradictions in reported biological activity data?

- Assay standardization : Compare IC values across consistent cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch purity variations (>95% by HPLC) .

- Structural analogs : Test derivatives (e.g., replacing thiophene with furan) to isolate pharmacophore contributions .

- Mechanistic studies : Use SPR or ITC to quantify target binding affinities and rule off-target effects .

Q. What computational methods support SAR studies for this compound?

- Molecular docking : Predict interactions with targets like G-protein-coupled receptors (e.g., using AutoDock Vina) .

- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., sulfur atoms in thiazepane) for functionalization .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic liabilities (e.g., CYP450 inhibition) early in drug discovery .

Notes for Methodological Rigor

- Purity validation : Always characterize intermediates via melting point and H NMR to prevent cascading impurities .

- Contradictory data : Cross-validate biological assays with orthogonal methods (e.g., Western blot alongside cell viability assays) .

- Safety : Adhere to protocols for handling sulfonamide derivatives (e.g., PPE, fume hoods) per institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.